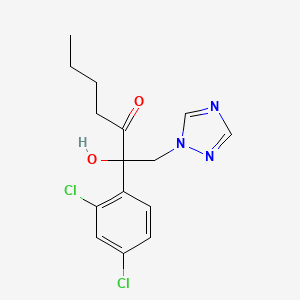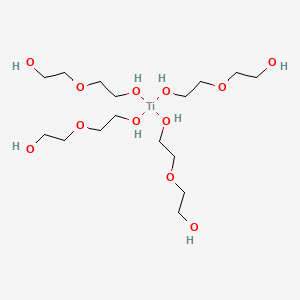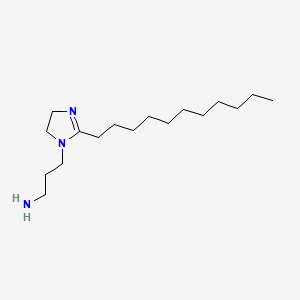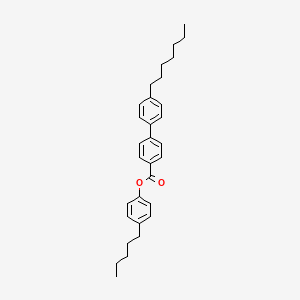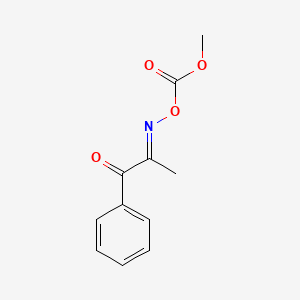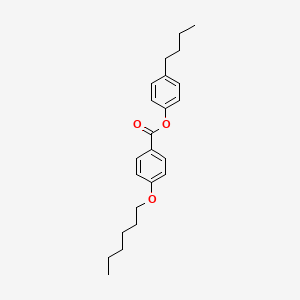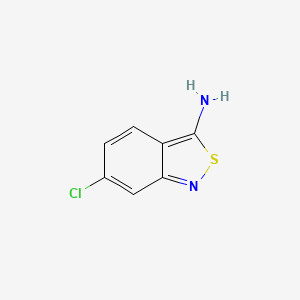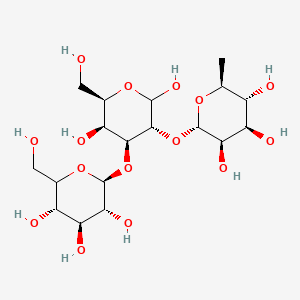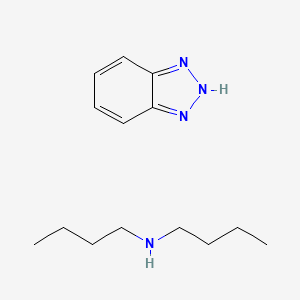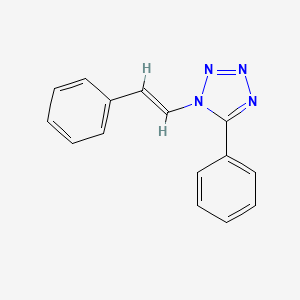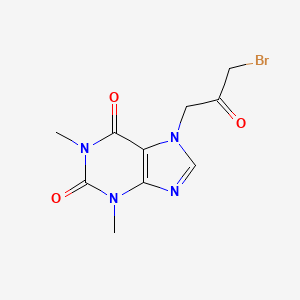
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the reaction of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 3-bromo-2-oxopropanal under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products include oxo derivatives of the original compound.
Reduction Reactions: Reduced products include hydroxy derivatives.
Scientific Research Applications
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-oxopropanal: A related compound with similar reactivity but different biological activity.
3-Bromo-2-oxopropanoic acid: Another similar compound with distinct chemical properties and applications.
1-(3-Bromo-2-oxopropyl)-2-methyl-4,5-dinitroimidazole: A compound with antifungal activity.
Uniqueness
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
71412-20-9 |
|---|---|
Molecular Formula |
C10H11BrN4O3 |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
7-(3-bromo-2-oxopropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O3/c1-13-8-7(9(17)14(2)10(13)18)15(5-12-8)4-6(16)3-11/h5H,3-4H2,1-2H3 |
InChI Key |
CKGMJGVOFVQVCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



